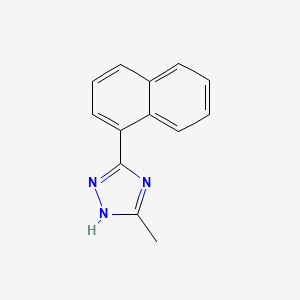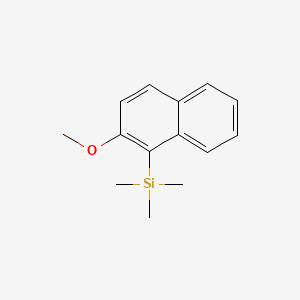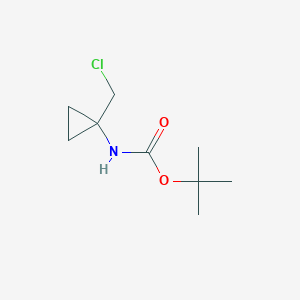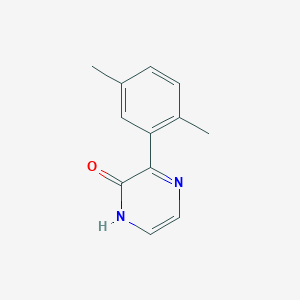
3-(4-Cyanophenoxy)benzyl Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Cyanophenoxy)benzyl Acetate: is an organic compound that belongs to the class of esters Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyanophenoxy)benzyl Acetate typically involves the esterification of 3-(4-Cyanophenoxy)benzyl alcohol with acetic acid or its derivatives. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the nitrile group can yield amine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various ester or amide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-(4-Cyanophenoxy)benzyl Acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis and other biochemical reactions involving esters.
Industry: The compound’s pleasant aroma makes it suitable for use in the fragrance industry. It can also be used as a precursor in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Cyanophenoxy)benzyl Acetate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, leading to the formation of 3-(4-Cyanophenoxy)benzyl alcohol and acetic acid. The molecular targets include esterases and other enzymes involved in ester metabolism.
Comparación Con Compuestos Similares
Benzyl Acetate: Similar ester structure but lacks the cyanophenoxy group.
Phenyl Acetate: Another ester with a simpler aromatic structure.
4-Cyanophenyl Acetate: Contains the cyanophenyl group but lacks the benzyl moiety.
Uniqueness: 3-(4-Cyanophenoxy)benzyl Acetate is unique due to the presence of both the cyanophenoxy and benzyl acetate groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
2990481-66-6 |
|---|---|
Fórmula molecular |
C16H13NO3 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
[3-(4-cyanophenoxy)phenyl]methyl acetate |
InChI |
InChI=1S/C16H13NO3/c1-12(18)19-11-14-3-2-4-16(9-14)20-15-7-5-13(10-17)6-8-15/h2-9H,11H2,1H3 |
Clave InChI |
PTPYPTHMNMQUMG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=CC(=CC=C1)OC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol](/img/structure/B13694965.png)
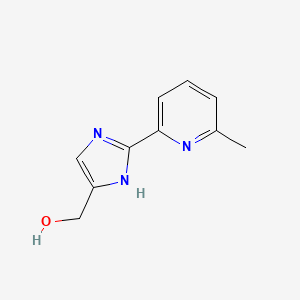
![9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester](/img/structure/B13694990.png)
![2-(Boc-amino)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13694993.png)
![Methyl 5-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]isoxazole-3-carboxylate](/img/structure/B13694994.png)




